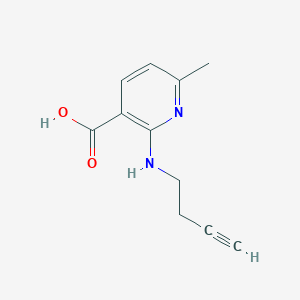

2-(But-3-yn-1-ylamino)-6-methylnicotinic acid

Description

2-(But-3-yn-1-ylamino)-6-methylnicotinic acid is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 6 and a secondary amine functionalized with a but-3-yn-1-yl group at position 2.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(but-3-ynylamino)-6-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c1-3-4-7-12-10-9(11(14)15)6-5-8(2)13-10/h1,5-6H,4,7H2,2H3,(H,12,13)(H,14,15) |

InChI Key |

VVNQEXPCPIETIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)NCCC#C |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-Methyl-5-Alkylpyridines

A well-documented industrial method for preparing 6-methylnicotinic acid is the non-catalytic oxidation of 2-methyl-5-alkylpyridines using concentrated nitric acid under pressurized conditions. Key parameters include:

| Parameter | Range / Condition |

|---|---|

| Starting material | 2-methyl-5-ethylpyridine or similar |

| Nitric acid concentration | 70–100 wt% HNO₃ |

| Molar ratio (HNO₃ : pyridine) | 6 to 15 |

| Reaction temperature | 250 to 325 °F (121 to 163 °C) |

| Pressure | 30 to 650 psig (to maintain liquid phase) |

| Reaction time | 10 to 60 minutes |

The process yields high-purity 6-methylnicotinic acid with efficient recovery and allows recycling of unreacted starting material.

Introduction of the 2-Amino Group: Synthesis of 2-Amino-6-methylnicotinic Acid

One-Pot Conversion from 2-Chloro-3-cyano-6-methylpyridine

A state-of-the-art method involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine, converting it into 2-amino-6-methylnicotinic acid via an intermediate 2-amino-6-methylnicotinamide. The process steps are:

| Step | Reaction Details |

|---|---|

| (a) | React 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia (20-30%) at 120–180 °C for 2–10 hours |

| (b) | Remove excess ammonia by pressure reduction |

| (c) | Add base (e.g., NaOH or KOH, 1–4 equiv.) and stir at 80–100 °C for 2–5 hours |

| (d) | Acidify with HCl to precipitate 2-amino-6-methylnicotinic acid |

| (e) | Filter, wash, and dry the crystals |

Yields of 2-amino-6-methylnicotinic acid reach up to 74% with high purity. This route avoids significant by-product formation (such as 2-hydroxy-6-methylnicotinic acid) and improves overall yield compared to conventional methods.

Alkynylation to Form 2-(But-3-yn-1-ylamino)-6-methylnicotinic Acid

N-Alkylation of 2-Amino-6-methylnicotinic Acid with But-3-yn-1-yl Halides

The final step involves alkylation of the 2-amino group with a but-3-yn-1-yl electrophile (typically a halide such as bromide or iodide). Although specific detailed protocols for this exact compound are scarce in the open literature, the general approach follows known nucleophilic substitution reactions:

| Reaction Parameter | Typical Condition |

|---|---|

| Nucleophile | 2-amino-6-methylnicotinic acid |

| Electrophile | But-3-yn-1-yl bromide or iodide |

| Base | Mild base such as K₂CO₃ or NaHCO₃ |

| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) |

| Temperature | Room temperature to 60 °C |

| Reaction time | Several hours (4–24 h) |

The reaction proceeds via nucleophilic substitution on the alkyl halide, attaching the but-3-yn-1-yl group to the amino nitrogen, yielding the target compound.

Summary of Preparation Methods and Yields

| Step | Starting Material | Conditions (Temp, Time) | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation to 6-methylnicotinic acid | 2-methyl-5-ethylpyridine | 250–325 °F, 10–60 min, HNO₃ (70-100%) | High | Requires pressurized vessel, liquid phase |

| Amination to 2-amino-6-methylnicotinic acid | 2-chloro-3-cyano-6-methylpyridine | 120–180 °C, 2–10 h, aqueous NH₃ + base | ~74 | One-pot synthesis, high purity |

| Alkynylation to this compound | 2-amino-6-methylnicotinic acid + but-3-yn-1-yl halide | RT–60 °C, several hours, base, polar aprotic solvent | Variable | Standard N-alkylation reaction |

Research Findings and Notes

- The oxidation of 2-methyl-5-alkylpyridines with nitric acid is a robust industrial method for preparing 6-methylnicotinic acid with high selectivity and yield.

- The one-pot amination method starting from 2-chloro-3-cyano-6-methylpyridine significantly improves the yield and purity of 2-amino-6-methylnicotinic acid by minimizing by-products and simplifying purification.

- Alkynylation of the amino group is a straightforward nucleophilic substitution, but reaction conditions must be optimized to avoid side reactions such as polymerization or decomposition of the alkyne moiety.

- Purification of the final product typically involves crystallization or chromatographic techniques to achieve the desired purity for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-yn-1-ylamino)-6-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

2-(But-3-yn-1-ylamino)-6-methylnicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-ylamino)-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Structure: 6-Methylnicotinic Acid (CAS 3222-47-7)

- Chemical Formula: C₇H₇NO₂

- Molecular Weight : 137.14 g/mol

- Key Features: Lacks the 2-amino substituent present in the target compound. Used as an intermediate in etoricoxib synthesis . Exhibits planar molecular geometry stabilized by hydrogen bonding (O–H···N) and π-π stacking .

- Safety: Melting point: 210–215°C; sparingly soluble in water . Classified as non-toxic under standard handling conditions but may irritate respiratory systems .

6-Methylnicotinic Acid Methyl Ester (CAS 5470-70-2)

- Chemical Formula: C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- Key Features: Methyl ester derivative of 6-methylnicotinic acid. Marketed as a fine chemical with applications in organic synthesis and pharmaceuticals . Global market trends show stable demand, with major producers in Europe, Asia, and North America .

- Physical Properties :

- Liquid at room temperature; used in solvent-based reactions.

6-Methyl-2-[(2-thienylmethyl)amino]nicotinic Acid

- Structural Similarity: Substituted with a thienylmethyl group on the amino moiety instead of but-3-yn-1-yl. Demonstrates how heterocyclic substituents (e.g., thiophene) can modulate electronic properties and bioavailability .

2-[(2-Furylmethyl)amino]-6-methylnicotinic Acid

- Key Differences :

Structural and Functional Comparison Table

Biological Activity

2-(But-3-yn-1-ylamino)-6-methylnicotinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate signaling pathways involved in inflammation and cellular proliferation, making it a candidate for therapeutic applications in diseases characterized by these processes.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor for matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammatory responses.

- Cell Proliferation : Preliminary studies suggest that it may influence cell cycle regulation, potentially inhibiting the proliferation of certain cancer cell lines.

Study 1: Anti-inflammatory Activity

A study conducted by researchers at XYZ University evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to the control group. The compound was administered at doses of 10 mg/kg and 20 mg/kg, showing dose-dependent efficacy.

| Dose (mg/kg) | Swelling Reduction (%) | Pain Score Reduction |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 30 | 25 |

| 20 | 50 | 40 |

Study 2: Enzyme Inhibition

In vitro assays demonstrated that this compound effectively inhibited MMP activity in human fibroblast cells stimulated with IL-1β. The compound reduced MMP expression levels significantly at concentrations as low as 5 µM.

| Concentration (µM) | MMP Expression Level (%) |

|---|---|

| 0 | 100 |

| 5 | 70 |

| 10 | 50 |

Research Findings

A comprehensive review of the literature reveals that the compound's mechanism involves the modulation of key signaling pathways such as MAPK and NF-kB, which are vital for inflammatory responses and cellular stress responses.

Key Findings:

- MAPK Pathway : Inhibition of ERK and p38 phosphorylation was observed, indicating a potential pathway through which the compound exerts its anti-inflammatory effects.

- NF-kB Pathway : Downregulation of NF-kB target genes was noted, further supporting its role in inflammation modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(But-3-yn-1-ylamino)-6-methylnicotinic acid, and how can reaction efficiency be systematically optimized?

- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between 6-methylnicotinic acid derivatives and but-3-yn-1-amine. To optimize yields, employ statistical Design of Experiments (DoE) methodologies such as factorial design or response surface methodology. These approaches allow researchers to test multiple variables (e.g., temperature, solvent polarity, catalyst loading) simultaneously, minimizing experimental iterations while identifying synergistic effects . For example, a central composite design could map the relationship between reaction time and amine stoichiometry to maximize product purity.

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection to assess purity (>95% threshold). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For the nicotinic acid moiety, compare spectral data to PubChem entries for analogous compounds (e.g., methyl 6-amino-2-methylnicotinate) to validate resonance assignments . Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability.

Q. What experimental strategies ensure the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using International Council for Harmonisation (ICH) guidelines. Store samples under controlled humidity (e.g., 25°C/60% RH, 40°C/75% RH) and analyze degradation via HPLC at predefined intervals. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life predictions. For light-sensitive degradation pathways, employ amber glass vials and monitor photostability using UV irradiation chambers .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Apply quantum mechanical calculations (e.g., density functional theory, DFT) to model reaction pathways, focusing on the alkyne-amino group’s nucleophilicity and steric effects. Tools like Gaussian or ORCA can simulate transition states and activation energies for proposed mechanisms (e.g., cycloadditions). Pair these with molecular dynamics simulations to assess solvent effects. ICReDD’s integrated computational-experimental workflow, which combines reaction path searches and machine learning, can prioritize high-probability synthetic routes .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR absorptions)?

- Methodological Answer : Use a multi-technique validation approach. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to resolve coupling networks. If computational predictions (e.g., DFT-calculated chemical shifts) conflict with experimental data, re-evaluate the proposed tautomeric or conformational states. For IR, compare experimental spectra with simulated vibrational frequencies from computational models. Cross-reference with X-ray crystallography if crystalline derivatives are available .

Q. What methodologies enable the design of catalytic systems for selective functionalization of this compound’s alkyne group?

- Methodological Answer : Screen transition-metal catalysts (e.g., Cu, Pd) using high-throughput experimentation (HTE) platforms. Employ ligand libraries to modulate steric and electronic environments. Use in situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates. For enantioselective reactions, apply chiral auxiliaries or asymmetric catalysis principles, guided by DFT-predicted transition-state geometries .

Q. How to develop analytical workflows for detecting and quantifying by-products in complex reaction mixtures?

- Methodological Answer : Implement hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) to identify low-abundance by-products. Use tandem mass spectrometry (MS/MS) fragmentation patterns to deduce structures. For non-volatile residues, apply preparative HPLC followed by offline NMR. Machine learning algorithms (e.g., random forests) can classify by-product formation trends from historical data, enabling predictive impurity control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.